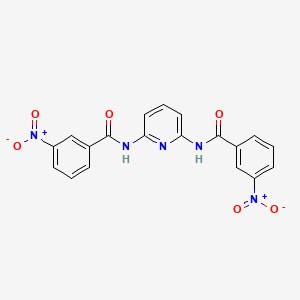
(E)-4-bromophenyl 3-(4-chlorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and a chlorophenyl group connected through a propenoate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE typically involves the esterification of 4-bromophenylacetic acid with 4-chlorocinnamic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOIC ACID
Reduction: 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPANOL
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-BROMOPHENYL (E)-3-(4-FLUOROPHENYL)-2-PROPENOATE
- 4-BROMOPHENYL (E)-3-(4-METHOXYPHENYL)-2-PROPENOATE
- 4-BROMOPHENYL (E)-3-(4-NITROPHENYL)-2-PROPENOATE
Uniqueness
4-BROMOPHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications, offering a balance of stability and reactivity that is not found in similar compounds.
特性
分子式 |
C15H10BrClO2 |
|---|---|
分子量 |
337.59 g/mol |
IUPAC名 |
(4-bromophenyl) (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H10BrClO2/c16-12-4-8-14(9-5-12)19-15(18)10-3-11-1-6-13(17)7-2-11/h1-10H/b10-3+ |
InChIキー |
DTAOCIFWZRCFSL-XCVCLJGOSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Br)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide](/img/structure/B11696423.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11696452.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11696456.png)
![Ethyl 2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11696466.png)
![17-(4-Chloro-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696473.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11696475.png)


![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696494.png)
![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696498.png)
